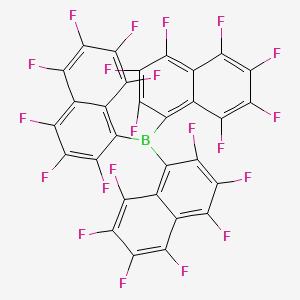
Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane: is a highly fluorinated organoboron compound. It is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis. The presence of multiple fluorine atoms enhances its reactivity and stability, making it an important compound in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane typically involves the reaction of boron trihalides with heptafluoronaphthalene derivatives. One common method is the reaction of boron trichloride with 2,3,4,5,6,7,8-heptafluoronaphthalene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane undergoes various types of chemical reactions, including:
Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Lewis Acid Reactions: Due to its electron-deficient boron center, it acts as a Lewis acid and can form complexes with various Lewis bases.
Substitution Reactions: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydroboration: Common reagents include alkenes or alkynes, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Lewis Acid Reactions: Common Lewis bases include amines, phosphines, and ethers.
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used, and the reactions are often performed at low temperatures to control the reactivity.
Major Products:
Hydroboration: The major products are organoboron compounds that can be further transformed into alcohols, amines, or other functional groups.
Lewis Acid Reactions: The major products are Lewis acid-base adducts, which can be isolated and characterized by various spectroscopic techniques.
Substitution Reactions: The major products are substituted naphthalene derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is widely used in organic synthesis as a reagent for hydroboration and as a Lewis acid catalyst. Its unique reactivity makes it valuable for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to study the interactions between boron-containing compounds and biological molecules. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is primarily based on its ability to act as a Lewis acid. The electron-deficient boron center can accept electron pairs from Lewis bases, forming stable adducts. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds by stabilizing reaction intermediates .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Another highly fluorinated boron compound with similar Lewis acid properties.
Tris(3,4,5-trifluorophenyl)borane: Known for its catalytic activity in hydroboration reactions.
Tris(5,6,7,8-tetrafluoronaphthalen-2-yl)borane: A partially fluorinated boron compound with distinct reactivity due to the position of fluorine atoms.
Uniqueness: Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is unique due to the high degree of fluorination on the naphthalene rings, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient Lewis acid catalysts .
Properties
CAS No. |
190282-03-2 |
|---|---|
Molecular Formula |
C30BF21 |
Molecular Weight |
770.1 g/mol |
IUPAC Name |
tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane |
InChI |
InChI=1S/C30BF21/c32-10-1-4(16(38)28(50)25(10)47)13(35)22(44)19(41)7(1)31(8-2-5(14(36)23(45)20(8)42)17(39)29(51)26(48)11(2)33)9-3-6(15(37)24(46)21(9)43)18(40)30(52)27(49)12(3)34 |
InChI Key |
SRSUADNYIFOSLP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)(C3=C4C(=C(C(=C3F)F)F)C(=C(C(=C4F)F)F)F)C5=C6C(=C(C(=C5F)F)F)C(=C(C(=C6F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
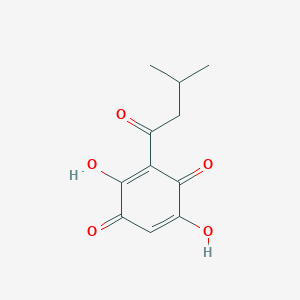
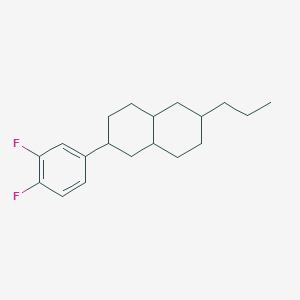
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)
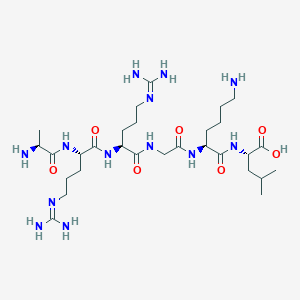
![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
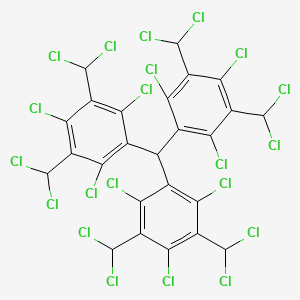
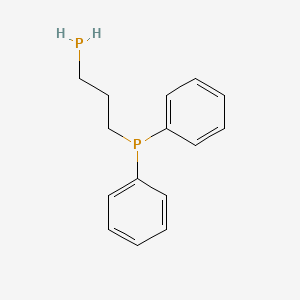
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

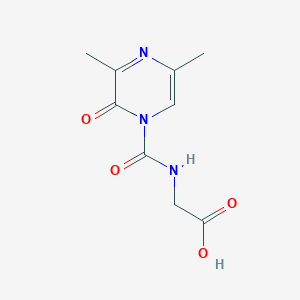
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
